Erdosteine - 84611-23-4

Erdosteine

Catalog Number: EVT-267619
CAS Number: 84611-23-4
Molecular Formula: C8H11NO4S2
Molecular Weight: 249.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erdosteine is a N-acyl-amino acid.
Erdosteine is a drug that causes a breakdown of mucus, also known as a mucolytic agent. It is a thiol derivative produced for the clinical management of chronic obstructive bronchitis, in addition to infective exacerbations of chronic bronchitis. This drug contains sulfhydryl groups which are released after erdosteine undergoes hepatic first pass metabolism. Three active metabolites result and possess mucolytic activity in addition to free radical scavenging activity. Erdosteine acts to control mucus production and control its viscosity while increasing mucociliary transport. It also combats the effects of free radicals resulting from cigarette smoke. Erdosteine has been shown to be safe and well tolerated in clinical trials. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild.
Erdosteine is a homocysteine-derived thiol derivative with mucolytic and free radical scavenging properties. Erdosteine and its metabolites modulate mucus production and viscosity, by which facilitating mucociliary transport and improving expectoration. This agent also suppresses the chemical-induced cough reflex as well as protects lung tissues from damages caused by cigarette smoking mediated through free radicals scavenging.

N-thiodiglycolyl-homocysteine

    Compound Description: N-thiodiglycolyl-homocysteine is the active metabolite of Erdosteine. It possesses a free thiol group, which is responsible for many of its pharmacological activities, including breaking disulfide bonds in mucus, improving mucociliary clearance, and exhibiting antioxidant effects [, ].

    Compound Description: Identified as a process-related impurity in Erdosteine bulk drug, this compound is the ethyl ester of Erdosteine. It forms during the refining process when ethanol is used as the solvent [].

    Compound Description: This compound is an oxidative degradation product of Erdosteine, formed by the oxidation of the sulfur atom in the thioester group to a sulfoxide group [].

N-Acetyl Cysteine (NAC)

    Compound Description: N-Acetyl Cysteine is another mucolytic agent with antioxidant properties, often used for treating acetaminophen overdose and other conditions involving oxidative stress [, , ].

    Relevance: N-Acetyl Cysteine serves as a relevant comparator to Erdosteine, as both share similar therapeutic applications. Several studies directly compare their efficacy in various models of injury, such as renal injury caused by paracetamol intoxication, often finding N-Acetyl Cysteine to be more potent [].

Carbocisteine

    Compound Description: Carbocisteine is a mucolytic used to treat respiratory conditions characterized by excessive mucus production. Like Erdosteine, it works by breaking down disulfide bonds in mucus, reducing its viscosity [].

    Relevance: Belonging to the same therapeutic class as Erdosteine, Carbocisteine provides another point of comparison for evaluating Erdosteine's efficacy and safety. Clinical trials investigating their effects on chronic bronchitis exacerbations suggest potential advantages for Carbocisteine in certain populations [].

Source and Classification

Erdosteine is classified as a thiol derivative and belongs to the group of mucolytics. It is synthesized from D,L-homocysteine thiolactone and other chemical precursors. The compound is recognized for its ability to modify mucus structure and enhance mucociliary clearance.

Synthesis Analysis

Methods and Technical Details

The synthesis of erdosteine involves several chemical reactions that can be carried out under specific conditions to achieve high purity and yield. One notable method includes:

  1. Preparation of Tetrahydrothiophene: This step involves reacting D,L-homocysteine thiolactone hydrochloride with chloroacetyl chloride under basic conditions to form a precursor compound.
  2. Formation of Erdosteine: The precursor is then reacted with thioglycolic acid in a two-phase solution consisting of an aqueous basic solution and an organic solvent. This method allows for high yield and purity compared to conventional methods .
D L homocysteine thiolactone+Chloroacetyl chloridePrecursorErdosteine\text{D L homocysteine thiolactone}+\text{Chloroacetyl chloride}\rightarrow \text{Precursor}\rightarrow \text{Erdosteine}
Molecular Structure Analysis

Structure and Data

Erdosteine has a specific molecular structure characterized by its thiol group, which contributes to its biological activity. The molecular formula for erdosteine is C5_{5}H9_{9}NO3_{3}S, and its molecular weight is approximately 179.19 g/mol.

The structural representation can be described as follows:

  • Functional Groups: Contains a thiol (-SH) group, hydroxyl (-OH) group, and a carboxylic acid moiety.
  • 3D Structure: The spatial arrangement of atoms allows for interactions with biological targets, enhancing its therapeutic effects.
Chemical Reactions Analysis

Reactions and Technical Details

Erdosteine undergoes various chemical reactions that are important for its activity as a mucolytic agent:

  1. Oxidation-Reduction Reactions: Erdosteine can act as an antioxidant, reducing oxidative stress in lung tissues by scavenging free radicals.
  2. Formation of Disulfides: In biological systems, erdosteine can form disulfide bonds, which may influence mucus viscosity.

These reactions are critical in understanding how erdosteine functions at the molecular level in therapeutic applications.

Mechanism of Action

Process and Data

Erdosteine exerts its therapeutic effects through several mechanisms:

  1. Mucolytic Activity: It cleaves disulfide bonds in mucus glycoproteins, reducing the viscosity of mucus and promoting easier expectoration.
  2. Antioxidant Effects: By scavenging reactive oxygen species, erdosteine protects lung tissues from oxidative damage, thereby improving respiratory function.
  3. Modulation of Inflammatory Responses: Erdosteine may also inhibit inflammatory pathways, contributing to reduced symptoms in chronic respiratory diseases .

Clinical studies have shown that erdosteine significantly improves respiratory symptoms compared to placebo treatments, indicating its effectiveness in managing chronic bronchitis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Erdosteine is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and slightly soluble in alcohols.
  • Melting Point: The melting point of erdosteine is approximately 150°C.
  • Stability: Erdosteine is stable under normal storage conditions but should be protected from light and moisture.

These properties are essential for formulating erdosteine into pharmaceutical products.

Applications

Scientific Uses

Erdosteine has several applications in medicine:

  1. Mucolytic Therapy: It is primarily used in treating chronic obstructive pulmonary disease and chronic bronchitis by improving mucus clearance.
  2. Antioxidant Supplementation: Due to its antioxidant properties, it may be explored for use in conditions related to oxidative stress.
  3. Research Applications: Erdosteine's role as a model compound for studying mucolytic mechanisms and antioxidant activity continues to be an area of interest in pharmaceutical research .
Mechanisms of Action in Respiratory Pathophysiology

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

Erdosteine exerts potent antioxidant effects primarily through its bioactive metabolite MET-1, which contains free sulfhydryl (thiol) groups. This metabolite demonstrates selective scavenging activity against specific reactive oxygen species. Experimental studies reveal that MET-1 interacts strongly with hypochlorous acid (HOCl) even at low concentrations (0.039 μg/ml), effectively inhibiting this potent oxidant produced by activated neutrophils during respiratory inflammation [7]. Against hydrogen peroxide (H₂O₂), significant scavenging occurs at concentrations >0.1 mg/ml of MET-1, while erdosteine itself requires higher concentrations (1 mmol/l) for similar effects [2] . Neither compound directly scavenges superoxide anion (O₂⁻), indicating specificity in their antioxidant mechanisms .

Beyond direct scavenging, erdosteine upregulates endogenous antioxidant defenses. Preclinical models demonstrate increased activity of crucial antioxidant enzymes—superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)—in lung tissues following erdosteine administration [2]. Concurrently, it reduces pro-oxidant enzymes like xanthine oxidase and nitric oxide synthase, thereby decreasing tissue levels of nitric oxide and other reactive nitrogen species [2] [8]. Through the Nrf-2/HO-1 pathway, erdosteine enhances cellular resilience against oxidative damage, a key mechanism in chronic respiratory diseases where glutathione depletion exacerbates tissue injury [6] [8].

Table 1: Reactive Oxygen Species Scavenging Profile of Erdosteine and MET-1

Reactive SpeciesEffective ConcentrationsRelative PotencyKey Experimental Findings
Hypochlorous acid (HOCl)MET-1: 0.039–20 μg/mlHigh70-90% inhibition in cell-free systems [7]
Hydrogen peroxide (H₂O₂)MET-1: >0.1 mg/ml; Erdosteine: 1 mmol/lModerateSignificant reduction in oxidative bursts [2]
Superoxide anion (O₂⁻)Not significantLowNo direct interaction observed
Free radicals (general)2.5–20 μg/ml (MET-1)HighLuminol-dependent chemiluminescence inhibition [7]

Modulation of Pro-Inflammatory Cytokine Pathways

Erdosteine exhibits broad anti-inflammatory activity by targeting multiple signaling pathways central to respiratory inflammation. In interleukin-1β (IL-1β)-stimulated chondrocytes—a model relevant to inflammatory cascades—erdosteine dose-dependently suppresses pro-inflammatory enzymes. At 40 μM, it reduces cyclooxygenase-2 (COX-2) by 4.3-fold and inducible nitric oxide synthase (iNOS) by 4.77-fold at the protein level [3]. This inhibition occurs through disruption of nuclear factor kappa B (NF-κB) activation, preventing P65 subunit translocation into the nucleus, thereby blocking transcription of inflammatory mediators [3] [6].

The compound also modulates mitogen-activated protein kinase (MAPK) pathways (JNK, ERK, p38), which are hyperactivated in airway inflammation [3] [8]. In viral-infected respiratory cells, erdosteine upregulates type I interferon (IFN-α/β) production while tempering excessive inflammasome activation, balancing antiviral defense and inflammation control [6]. This dual modulation is particularly relevant in COPD and viral exacerbations where cytokine storms (e.g., elevated IL-6, IL-8, TNF-α) drive tissue damage. Clinical evidence confirms reduced sputum inflammatory markers in COPD patients receiving erdosteine therapy [10].

Table 2: Anti-Inflammatory Effects on Key Mediators and Pathways

Inflammatory ComponentEffect of ErdosteineMagnitude of ModulationFunctional Outcome
COX-2 expressionDownregulation4.3-fold decrease at 40μM [3]Reduced prostaglandin synthesis
iNOS expressionDownregulation4.77-fold decrease at 40μM [3]Decreased nitric oxide production
NF-κB nuclear translocationInhibitionP65 cytoplasmic retention [3] [6]Reduced cytokine gene transcription
MAPK pathways (JNK, ERK, p38)Suppressed activationDose-dependent inhibition [3] [8]Decreased pro-inflammatory signaling
Type I interferons (IFN-α/β)UpregulationEnhanced expression [6]Improved antiviral defense

Inhibition of Neutrophil-Dependent Inflammation and Apoptosis Regulation

Neutrophil infiltration and activation significantly contribute to respiratory tissue damage through ROS overproduction and protease release. Erdosteine's active metabolite (MET-1) effectively suppresses neutrophil oxidative bursts at clinically relevant concentrations (2.5–20 μg/ml), as measured by luminol-dependent chemiluminescence assays. This inhibition parallels the antioxidant N-acetylcysteine but with potentially enhanced potency in certain oxidative pathways [7]. The mechanism involves direct scavenging of hypochlorous acid—a major neutrophil oxidant—and modulation of intracellular redox balance [7].

Beyond oxidative modulation, erdosteine regulates apoptotic pathways amplified during inflammation. In cardiac necrosis models, it decreases caspase-3 activation and reduces TUNEL-positive cells, indicating suppression of apoptosis [8]. This occurs partly through MAPK pathway modulation and enhanced expression of cytoprotective heme oxygenase-1 (HO-1) via Nrf-2 activation [8]. In viral-infected airway cells, erdosteine prevents excessive inflammasome-mediated pyroptosis, a lytic cell death process that amplifies inflammation [6]. By maintaining cellular integrity during inflammatory stress, erdosteine limits tissue damage progression in chronic respiratory diseases.

Mucolytic Mechanisms: Disruption of Disulfide Bonds in Mucin Glycoproteins

The primary mucolytic action of erdosteine stems from its hepatic conversion to metabolites containing free sulfhydryl groups, particularly MET-1 [1] [4]. These thiol moieties undergo thiol-disulfide exchange reactions with mucin glycoproteins, breaking critical disulfide (-S-S-) bonds that maintain mucus gel structure [4] [6]. This structural disruption reduces mucus viscoelasticity, adhesivity, and viscosity. Comparative studies demonstrate erdosteine (300mg twice daily) reduces sputum adhesivity more effectively than ambroxol (30mg twice daily), facilitating expectoration [1].

The mucoregulatory effects extend beyond physical disruption. Erdosteine normalizes mucus hypersecretion by inhibiting goblet cell hyperplasia and submucosal gland hypertrophy induced by inflammatory stimuli [4] [10]. Additionally, it enhances mucociliary clearance by improving ciliary beat frequency and reducing epithelial damage [1] [6]. This dual action—reducing mucus production while improving its transport—creates a comprehensive mucokinetic effect. Notably, erdosteine's mucolytic activity synergizes with antibiotics; by decreasing mucus viscosity, it improves antibiotic penetration into bronchial secretions. Clinical studies show higher sputum amoxicillin concentrations when co-administered with erdosteine during infectious exacerbations [1].

Bacterial Anti-Adhesion Properties: Pilin Structure Modulation and Biofilm Disruption

Emerging evidence indicates erdosteine disrupts bacterial colonization through structural interference with adhesion mechanisms. Bacterial pili—helical filamentous proteins mediating attachment—rely on stabilising interactions between pilin subunits. Molecular dynamics simulations reveal that compounds disrupting subunit interactions reduce pilus elasticity and adhesion capacity [9]. Though not directly studied with erdosteine, thiol-based compounds exhibit this anti-adhesion activity by interacting with pilin proteins [4] [9].

Erdosteine's metabolites may compromise pilus integrity through two mechanisms: direct structural interference with subunit binding domains, and disruption of disulfide bonds critical for pilus assembly. This destabilization reduces bacterial adhesion to epithelial surfaces [4]. Furthermore, by altering mucus rheology, erdosteine decreases bacterial adherence to the mucus layer itself. In vitro studies demonstrate reduced biofilm formation in respiratory pathogens when exposed to erdosteine metabolites, likely through impaired bacterial aggregation and extracellular polymeric substance (EPS) matrix disruption [6] [9]. This anti-biofilm activity complements its antibiotic-potentiating effects, creating a multifaceted antimicrobial defense strategy.

Properties

CAS Number

84611-23-4

Product Name

Erdosteine

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N

SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Dostein
Edirel
erdosteine
Esteclin
RV 144
RV-144
S-(2-(N-3-(2-oxo-tetrahydrothienyl)acetamido))thioglycolic acid
Vectrine

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.